molecular formula C9H7NO3S B2413336 (1,3-Benzoxazol-2-ylthio)acetic acid CAS No. 58089-32-0

(1,3-Benzoxazol-2-ylthio)acetic acid

Cat. No.: B2413336
CAS No.: 58089-32-0
M. Wt: 209.22
InChI Key: MZIJIHZQKNAQBF-UHFFFAOYSA-N
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Description

(1,3-Benzoxazol-2-ylthio)acetic acid is a chemical compound with the molecular formula C9H7NO3S and a molecular weight of 209222 It is a derivative of benzoxazole, a bicyclic compound that contains both a benzene ring and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Benzoxazol-2-ylthio)acetic acid typically involves the reaction of 2-mercaptobenzoxazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of 2-mercaptobenzoxazole attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve optimizing the reaction conditions to maximize yield and purity, such as controlling the temperature, pH, and reaction time. The use of catalysts and solvents may also be explored to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (1,3-Benzoxazol-2-ylthio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like carbodiimides.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Esters or amides.

Scientific Research Applications

(1,3-Benzoxazol-2-ylthio)acetic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

    Benzoxazole: The parent compound, which lacks the thiol and acetic acid groups.

    2-Mercaptobenzoxazole: Similar structure but without the acetic acid group.

    Benzothiazole: Contains a sulfur atom in place of the oxygen atom in the oxazole ring.

Uniqueness: (1,3-Benzoxazol-2-ylthio)acetic acid is unique due to the presence of both the thiol and acetic acid functional groups, which confer distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c11-8(12)5-14-9-10-6-3-1-2-4-7(6)13-9/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIJIHZQKNAQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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